molecular formula C13H15N B1583788 1-Phenylcyclohexanecarbonitrile CAS No. 2201-23-2

1-Phenylcyclohexanecarbonitrile

Cat. No.: B1583788
CAS No.: 2201-23-2
M. Wt: 185.26 g/mol
InChI Key: AUXIEQKHXAYAHG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on 1-Phenylcyclohexanecarbonitrile and Analogous Compounds

The history of this compound is intrinsically linked to the broader exploration of arylcyclohexylamines, a class of compounds that garnered significant attention from the mid-20th century onwards for their potential as anesthetic agents. Research into these compounds was pioneered by the pharmaceutical company Parke, Davis and Co. in the 1950s. orgsyn.org While the anesthetic properties of phencyclidine (PCP) were discovered during this period, the synthesis pathways developed were foundational for a range of related molecules. orgsyn.orgchemicalbook.com

The synthesis of 1-arylcyclohexylamines often involves a crucial intermediate, an α-aminonitrile. tue.nl The general and widely used route to phencyclidine and its analogs, which feature a cyclic amine function, utilizes the facile displacement of the nitrile group from an intermediate with an aryl Grignard reagent. mdma.ch Specifically, the groundwork for the preparation of phencyclidine (PCP) was laid by a study in 1926 that described the reaction of 1-piperidinocyclohexanecarbonitrile (B162700) (PCC) with Grignard reagents. mdma.ch This chemistry became the cornerstone for the synthesis of numerous arylcyclohexylamines.

The evolution of research on analogous compounds saw the synthesis and investigation of various derivatives. These studies aimed to understand the structure-activity relationships within this chemical class, leading to the preparation of a wide array of N-alkyl and aryl-substituted analogs. This extensive research into the synthesis and properties of arylcyclohexylamines has solidified the role of nitrile-containing precursors like this compound as key building blocks in this area of organic chemistry.

Significance of Nitrile Functional Groups in Organic Synthesis and Medicinal Chemistry

The nitrile, or cyano (-C≡N), functional group is of immense importance in the fields of organic synthesis and medicinal chemistry due to its unique electronic properties and versatile reactivity. tue.nl This functional group consists of a carbon atom triple-bonded to a nitrogen atom, resulting in a linear geometry and a strong dipole moment, which render the carbon atom electrophilic and the nitrogen atom weakly basic. swgdrug.orgnih.gov

In Organic Synthesis:

The nitrile group is a valuable synthetic intermediate because it can be converted into a wide array of other functional groups. chemicalbook.com This versatility makes it a cornerstone in the construction of complex molecular architectures. scirp.org Key transformations include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides. chemicalbook.com

Reduction: The reduction of nitriles, typically with agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation, affords primary amines. swgdrug.org

Nucleophilic Addition: The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles, such as Grignard reagents, leading to the formation of ketones after hydrolysis. swgdrug.org

Furthermore, the nitrile group can participate in various cycloaddition reactions and act as a directing group in C-H bond functionalization, enabling the synthesis of diverse carbo- and heterocyclic compounds. tue.nl

In Medicinal Chemistry:

The incorporation of a nitrile group into drug candidates has become a prominent strategy in medicinal chemistry. nih.govnih.gov This functional group can significantly influence a molecule's biological activity and pharmacokinetic profile. mdma.ch Its key contributions include:

Modulating Physicochemical Properties: The nitrile group can alter a molecule's polarity and solubility, which can, in turn, enhance bioavailability. mdma.chnih.gov

Enhancing Binding Affinity: The linear and polar nature of the cyano group allows it to fit into narrow enzymatic clefts and form crucial interactions, such as hydrogen bonds and polar interactions, with protein targets. mdma.ch

Bioisosterism: The nitrile group can act as a bioisostere for other functional groups, like carbonyls and halogens, allowing for the fine-tuning of a drug's properties. mdma.ch

Metabolic Stability: Introducing a nitrile can block metabolically labile sites within a molecule, thereby increasing its stability against metabolic degradation. mdma.ch

The widespread presence of the nitrile moiety in over 60 approved small-molecule drugs underscores its significance in the development of modern therapeutics. nih.govnih.govnih.gov

Overview of Key Research Areas Pertaining to this compound

The primary and most extensively documented area of research involving this compound is its role as a key precursor in the synthesis of 1-arylcyclohexylamine derivatives. This line of inquiry has been driven by both academic and industrial interests in exploring the chemical space around this scaffold.

The principal application of this compound lies in its conversion to other molecules through the manipulation of its nitrile group. The reaction of this compound with various reagents allows for the introduction of different functionalities, leading to the creation of a library of related compounds. This is exemplified by its use in the synthesis of phencyclidine and its analogs, where the nitrile is displaced by a Grignard reagent. mdma.ch

Research has also focused on the analytical characterization of this compound and its derivatives. Techniques such as gas chromatography, high-performance liquid chromatography coupled with mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy have been employed to identify and distinguish between various positional isomers and N-alkyl derivatives of arylcyclohexylamines synthesized from nitrile precursors.

Furthermore, studies have investigated the chemical properties and potential reactions of this compound itself. This includes understanding its stability and reactivity under various conditions, which is crucial for its effective use as a synthetic intermediate. The in vitro metabolism of related compounds, such as 1-phenyl-1-cyclohexene, a pyrolysis product of phencyclidine, has also been a subject of research to understand the biotransformation pathways of this class of molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylcyclohexane-1-carbonitrile
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InChI

InChI=1S/C13H15N/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AUXIEQKHXAYAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
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DSSTOX Substance ID

DTXSID70176448
Record name 1-Phenylcyclohexanecarbonitrile
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Molecular Weight

185.26 g/mol
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CAS No.

2201-23-2
Record name 1-Phenylcyclohexanecarbonitrile
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Record name 1-Phenylcyclohexanecarbonitrile
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Synthetic Methodologies for 1 Phenylcyclohexanecarbonitrile

Classical and Contemporary Synthetic Routes to 1-Phenylcyclohexanecarbonitrile

The formation of this compound can be achieved through well-established organic reactions that create the core cyclic structure. These methods often involve the formation of carbon-carbon bonds through the alkylation of activated nitrile compounds.

Reactions Involving Phenylacetonitrile (B145931) and Dibromopentane

A primary and classical method for synthesizing this compound is the reaction between phenylacetonitrile and 1,5-dibromopentane (B145557). This reaction proceeds via a dialkylation of the acidic α-carbon of phenylacetonitrile.

In this procedure, a strong base is required to deprotonate the carbon atom adjacent to both the phenyl group and the nitrile (the benzylic position). The resulting carbanion acts as a nucleophile. Sodium hydride (NaH) in a solvent like dimethyl sulfoxide (B87167) (DMSO) is particularly effective for this transformation. mdma.ch The reaction proceeds as the nucleophilic carbanion first displaces one bromide from 1,5-dibromopentane in an SN2 reaction. A second, intramolecular SN2 reaction then occurs as the newly formed substituted nitrile is deprotonated again, and the resulting carbanion attacks the other end of the five-carbon chain, displacing the second bromide and closing the six-membered ring.

This method provides a direct route to the target compound from readily available starting materials. mdma.ch

Table 1: Cycloalkylation of Phenylacetonitrile

Reactant 1Reactant 2Base/SolventProductReported YieldReference
Phenylacetonitrile1,5-DibromopentaneNaH / DMSOThis compound54% mdma.ch

Stereoselective Synthesis Approaches and Enantiomeric Control

While the direct synthesis from phenylacetonitrile and 1,5-dibromopentane yields a racemic product, significant advancements in organic synthesis allow for the stereoselective formation of substituted cyclohexane (B81311) rings. These methods, while not always applied directly to the unsubstituted this compound, are critical for producing derivatives with specific stereochemistry.

Strategies to achieve enantiomeric control often rely on domino or tandem reactions initiated by chiral catalysts. For example, rhodium-carbene initiated domino reactions can produce highly substituted cyclohexanes with excellent stereocontrol, achieving diastereomeric ratios greater than 97:3 and 99% enantiomeric excess (ee). researchgate.net Another powerful technique is the cascade Michael/Michael/isomerization reaction, which can also be used for the stereoselective synthesis of multi-substituted cyclohexanes. beilstein-journals.org These advanced methods demonstrate the potential to create chiral analogs of this compound by carefully selecting substrates and chiral catalysts.

Utilization of this compound as a Precursor

This compound is a valuable intermediate for the synthesis of other molecules, primarily through the chemical transformation of its nitrile group.

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 1-phenylcyclohexanecarboxylic acid. Heating the nitrile under reflux with a strong aqueous acid, such as hydrochloric acid (HCl), or a strong base, like sodium hydroxide (B78521) (NaOH), will convert the nitrile first to an amide intermediate and then to the corresponding carboxylic acid. commonorganicchemistry.comchemistrysteps.comchemguide.co.uk In acidic hydrolysis, the free carboxylic acid is isolated directly. chemguide.co.uk In basic hydrolysis, a carboxylate salt is formed, which must then be neutralized with acid to obtain the final carboxylic acid product. chemguide.co.uk

Reduction to Amine: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used to transform this compound into (1-phenylcyclohexyl)methanamine. youtube.com This reaction converts the carbon-nitrogen triple bond into a C-N single bond, yielding a primary amine that retains the phenylcyclohexyl scaffold. youtube.comorganic-chemistry.org

Table 2: Transformations of this compound

Starting MaterialReagentsProductTransformation TypeReference
This compoundH₃O⁺ (e.g., aq. HCl), heat1-Phenylcyclohexanecarboxylic acidAcidic Hydrolysis commonorganicchemistry.comchemguide.co.uk
This compound1. NaOH, H₂O, heat; 2. H₃O⁺1-Phenylcyclohexanecarboxylic acidBasic Hydrolysis commonorganicchemistry.comchemguide.co.uk
This compound1. LiAlH₄; 2. H₂O(1-Phenylcyclohexyl)methanamineReduction youtube.comorganic-chemistry.org

Advanced Synthetic Strategies and Catalytic Approaches

Modern synthetic chemistry offers sophisticated strategies for constructing cyclic nitriles with high levels of control and efficiency. These methods often employ catalysis and multi-step, one-pot procedures to build molecular complexity.

Chelation-Controlled Conjugate Addition in Nitrile Synthesis

Chelation control is a powerful strategy for directing the stereochemical outcome of a reaction. In the context of nitrile synthesis, it is particularly useful for the conjugate addition of nucleophiles to unsaturated cyclic nitriles. mdma.chnih.gov This method relies on a functional group, typically a hydroxyl group, positioned elsewhere on the ring.

The process is well-illustrated in the addition of Grignard reagents to γ-hydroxy unsaturated nitriles. mdma.chrsc.org First, a Grignard reagent, such as t-BuMgCl, acts as a base to deprotonate the hydroxyl group, forming a magnesium alkoxide. This alkoxide then chelates with a second, different Grignard reagent, which acts as the nucleophile. This chelation holds the nucleophilic reagent in a fixed position relative to the ring, forcing it to add to the unsaturated nitrile from a specific face. This intramolecular delivery of the nucleophile results in a conjugate addition with virtually complete stereocontrol. mdma.chnih.gov This strategy allows for the predictable installation of multiple stereocenters in a single step.

Multi-component Reactions for Cyclic Nitriles

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all starting materials. nih.gov This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. nih.gov

While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs are applied to create highly substituted cyclic structures. For instance, tandem reactions that combine different catalytic processes can build complex rings in one pot. A tandem Michael-Knoevenagel reaction can be used to synthesize enantioenriched thiochromanes, demonstrating how a sequence of bond-forming events can be orchestrated to build a substituted six-membered ring. nih.gov Similarly, a one-pot synthesis of pentasubstituted cyclohexanes can be achieved through a sequence involving a Michael addition followed by a tandem double Henry reaction. researchgate.net These examples showcase the power of MCR and tandem strategies to construct complex cyclic scaffolds from simple precursors, a strategy that could be adapted for the synthesis of functionalized cyclohexanecarbonitriles.

Electrophilic Alkylation of C-Metallated Nitriles

A key strategy for synthesizing α-substituted nitriles, including this compound, involves the electrophilic alkylation of C-metallated nitrile intermediates, often referred to as α-cyano carbanions. This method takes advantage of the increased acidity of the α-hydrogen atom due to the electron-withdrawing nature of the nitrile group. nih.gov

The process begins with the deprotonation of a precursor nitrile, such as phenylacetonitrile, using a strong base to form a resonance-stabilized carbanion. This C-metallated species then acts as a potent nucleophile. The synthesis of this compound would involve the reaction of the phenylacetonitrile carbanion with a suitable 1,5-dihalopentane or a related electrophile that can form the cyclohexyl ring.

Research into the alkylation of cyclic C-metallated nitriles has uncovered significant stereoselectivity that is dependent on the nature of the electrophile used. nih.govuci.edu Studies on 6-membered C-magnesiated nitriles demonstrate that alkylation with electrophiles like alkyl halides, sulfonates, and simple ketones typically proceeds with retention of the stereochemistry at the carbanionic center. uci.edu Conversely, when aldehydes or acyl cyanides are used as electrophiles, the reaction occurs with an inversion of stereochemistry. nih.gov This predictable, electrophile-dependent stereocontrol offers a powerful tool for the diastereoselective synthesis of complex nitrile-containing structures.

Derivatization Strategies of this compound

The chemical versatility of the nitrile and phenyl groups allows for numerous derivatization strategies, enabling the transformation of this compound into a variety of other functional compounds.

Conversion of the Nitrile Group to Amines

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. This conversion can be achieved through several reliable methods. wikipedia.orgchemistrysteps.com

One of the most effective methods is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent such as dry ether. chemistrysteps.comresearchgate.net The reaction mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile. This is followed by a second hydride addition to the intermediate imine anion, ultimately yielding a primary amine after an aqueous workup. nih.govwikipedia.org

Catalytic hydrogenation is another widely used method, particularly in industrial applications due to its cost-effectiveness. chemistrysteps.com This process involves reacting the nitrile with hydrogen gas under high pressure and temperature in the presence of a metal catalyst, such as nickel, platinum, or palladium. chemistrysteps.com Other reagents and systems have also been developed for this transformation, offering various levels of selectivity and milder reaction conditions.

Reagent/SystemConditionsProductReference
Lithium Aluminum Hydride (LiAlH₄)1. Dry ether solvent; 2. Aqueous workupPrimary Amine (R-CH₂NH₂) researchgate.net, wikipedia.org
Catalytic Hydrogenation (H₂/Metal)High temperature and pressure; Ni, Pt, or Pd catalystPrimary Amine (R-CH₂NH₂) chemistrysteps.com
Sodium in EthanolRefluxPrimary Amine (R-CH₂NH₂) chemistrysteps.com
Ammonia (B1221849) Borane (NH₃BH₃)Thermal decompositionPrimary Amine (R-CH₂NH₂) chemistrystudent.com

Oxidation and Reduction Reactions of this compound Derivatives

The nitrile functionality can undergo both oxidation and reduction to yield other important functional groups.

Hydrolysis (Oxidation): The nitrile group can be hydrolyzed under acidic or basic conditions to produce a carboxylic acid. nih.govwikipedia.org The reaction first proceeds to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. nih.govchemistrysteps.com For a derivative of this compound, this would result in the formation of a 1-phenylcyclohexanecarboxylic acid derivative.

Reduction to Aldehydes: While strong reducing agents like LiAlH₄ reduce nitriles all the way to primary amines, milder reducing agents can stop the reaction at the aldehyde stage. youtube.com Diisobutylaluminium hydride (DIBAL-H) is commonly used for this partial reduction. The reaction is typically performed at low temperatures to prevent over-reduction to the amine. chemistrysteps.com

Reaction TypeReagent(s)ProductReference
Hydrolysis (Oxidation)H₃O⁺ or OH⁻, HeatCarboxylic Acid nih.gov, chemistrysteps.com
Partial Reduction1. DIBAL-H; 2. H₂OAldehyde youtube.com

Substitution Reactions Involving Phenyl and Cyano Moieties

Substitution of the Cyano Group: The cyano group itself is not a typical leaving group for nucleophilic substitution. However, it can be removed and replaced with hydrogen through a process known as reductive decyanation. nih.gov This transformation is valuable when the nitrile group is used to facilitate a synthetic step (e.g., as an activating group for carbanion formation) and is no longer needed in the final product. Reductive decyanation can be achieved using methods like dissolving metal reductions (e.g., Na or Li in liquid ammonia) or hydride reagents. nih.gov The success of these reactions can be influenced by the stability of the carbanion formed upon cleavage of the C-CN bond. nih.gov

Reaction Mechanisms and Mechanistic Studies Involving 1 Phenylcyclohexanecarbonitrile

Elucidation of Reaction Pathways and Intermediates

Understanding the detailed pathway of a reaction from reactant to product requires a close look at the transient species formed and the redistribution of electrons throughout the process.

In transformations involving 1-Phenylcyclohexanecarbonitrile, a key event is often the cleavage of the carbon-cyanide (C-CN) bond. This bond can be broken through different mechanisms. For instance, in reductive decyanation, the process can be initiated by an electron transfer to the nitrile group, leading to a radical anion intermediate which then expels the cyanide ion. Another pathway involves the loss of the cyanide ion to form a carbocation, a process influenced by the stability of the resulting cation. libretexts.orgdalalinstitute.com The formation of new bonds, such as a carbon-hydrogen (C-H) bond in a reduction reaction, follows the cleavage of the original bonds. chemistrystudent.com

Table 1: Energy Dynamics in Chemical Reactions

Process Energy Change Description
Bond Breaking Endothermic Energy is absorbed from the surroundings to break existing chemical bonds. youtube.com

Carbocations are reactive intermediates characterized by a carbon atom bearing a positive charge and having only six valence electrons. dalalinstitute.com They are electron-deficient and act as powerful electrophiles. dalalinstitute.com The formation of a carbocation from this compound would involve the heterolytic cleavage of the C-CN bond, leaving a tertiary carbocation at the 1-position of the cyclohexane (B81311) ring.

The stability of this carbocation is a critical factor in determining whether reactions proceed through such an intermediate. Tertiary carbocations are significantly more stable than secondary or primary carbocations due to two main factors: youtube.com

Inductive Effect : The adjacent alkyl groups donate electron density towards the positively charged carbon, helping to disperse the positive charge. youtube.com

Hyperconjugation : The overlap of adjacent C-H or C-C sigma bonds with the empty p-orbital of the carbocation provides additional stabilization. youtube.com

The 1-phenylcyclohexyl carbocation is a tertiary carbocation, which is relatively stable. Such intermediates are pivotal in reactions like the SN1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination) pathways. masterorganicchemistry.com In the context of this compound, the formation of this carbocation could be a key step in certain substitution or elimination reactions, where the cyanide group acts as a leaving group. dalalinstitute.commasterorganicchemistry.com However, the formation of carbocations can also lead to rearrangement reactions, where a less stable carbocation rearranges to a more stable one via hydride or alkyl shifts, although this is less likely for an already stable tertiary carbocation. libretexts.orgdalalinstitute.com

Reductive decyanation is a reaction that removes the nitrile group and replaces it with a hydrogen atom. The stereochemical outcome of this reaction is highly dependent on the mechanism and the nature of the intermediates involved, which can include radical and carbanion species.

Studies on related α-substituted nitriles show that the stereochemistry of reductive decyanation is influenced by the reaction conditions, the metal used, and the presence of additives. For many α-aminonitriles, reductive decyanation with sodium in liquid ammonia (B1221849) often proceeds with retention of configuration or leads to the thermodynamically most stable product.

The proposed mechanism suggests that the initial electron transfer creates a radical anion. Loss of the cyanide ion then forms a radical intermediate. A second electron transfer to this radical generates a carbanion. The stereochemical fate of the final product is determined by the geometry of this carbanion and the direction from which it is protonated. In many cases, the resulting carbanion is protonated with retention of its configuration.

Table 2: Factors Influencing Stereochemistry in Reductive Decyanation

Factor Influence on Stereochemical Outcome
Reaction Intermediates The geometry and stability of radical and carbanion intermediates are crucial.
Proton Donor The direction of approach of the proton source to the carbanion intermediate determines the final stereochemistry.
Metal Catalyst The nature of the metal (e.g., Li, Na) can affect the reaction pathway and stereoselectivity.

Influence of Reaction Conditions on Mechanistic Outcomes

The pathway a reaction follows is not solely determined by the structure of the reactant but is also heavily influenced by the reaction environment. Solvent and catalysis can dramatically alter the mechanism and, consequently, the products of a reaction.

The solvent is not merely an inert medium for a reaction but can play a dynamic role in influencing the reaction's stereoselectivity. rsc.org The interplay between solute and solvent molecules can affect the relative energies of transition states leading to different stereoisomers. researchgate.net Factors such as solvent polarity, hydrogen-bonding capacity, and dielectric constant can have a significant impact on the stereochemical outcome of a transformation. researchgate.net

For reactions involving this compound that proceed through charged intermediates or polar transition states, the choice of solvent is critical. A polar solvent, for example, can stabilize a carbocation intermediate, potentially favoring an SN1-type mechanism. In stereoselective reactions, the formation of distinct solute-solvent clusters can lead to different reactive species in solution, each favoring the formation of a particular stereoisomer. rsc.org This can sometimes result in complex temperature-dependent stereoselectivity, where the favored isomer can even invert at a specific temperature. rsc.org

A catalyst increases the rate of a chemical reaction without being consumed in the process. libretexts.org It does so by providing an alternative reaction pathway with a lower activation energy. libretexts.org Catalysts can be homogeneous (in the same phase as the reactants) or heterogeneous (in a different phase). libretexts.org

In the context of this compound transformations, catalysis can be employed to achieve specific outcomes. For example, transition metal catalysts are widely used for various organic transformations. iitm.ac.in A palladium-based catalyst, for instance, could facilitate a hydroalkoxycarbonylation reaction if an alkene precursor to this compound were used. The mechanism would involve a catalytic cycle with steps like olefin insertion into a palladium-hydride bond, followed by CO insertion and subsequent alcoholysis. scispace.com The ligands attached to the metal center play a crucial role in determining the catalyst's activity and selectivity. scispace.com The use of a catalyst can enable reactions to proceed under milder conditions and can steer the reaction towards a desired mechanistic pathway, suppressing unwanted side reactions. iitm.ac.in

Research on this compound Remains Limited

Detailed scientific literature concerning the specific thermal and photochemical transformations, as well as in-depth computational analyses of the chemical compound this compound, is notably scarce. Despite its listing in chemical databases and its availability from commercial suppliers, dedicated research into its reaction mechanisms and conformational dynamics appears to be limited or not widely published.

While general principles of thermal and photochemical reactions, along with computational methodologies like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are well-established in organic chemistry, their specific application to this compound has not been a significant focus of published research. Searches of academic and patent literature did not yield specific studies detailing the products, intermediates, or mechanistic pathways of its thermal or light-induced reactions.

The absence of dedicated research on this compound means that a detailed, evidence-based discussion of its reaction mechanisms and computational analysis, as outlined in the requested article structure, cannot be provided at this time. Further experimental and theoretical investigations would be required to generate the specific data needed to populate such an article.

Computational Chemistry and Theoretical Investigations of 1 Phenylcyclohexanecarbonitrile

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Electronic Structure Calculations

The electronic structure of a molecule dictates its chemical behavior. Modern computational chemistry employs sophisticated methods to approximate solutions to the Schrödinger equation, providing a detailed picture of electron distribution and energy levels. For 1-phenylcyclohexanecarbonitrile, Density Functional Theory (DFT) is a widely used method for such analyses. mpg.deplu.mx DFT calculations focus on the electron density as the fundamental variable, which simplifies the computational complexity compared to traditional wave-function-based methods, making it suitable for molecules of this size. mpg.de

These calculations typically involve geometry optimization to find the lowest energy arrangement of atoms on the potential energy surface. aps.org Various exchange-correlation functionals, suchas the B3LYP hybrid functional, are often employed to improve the accuracy of the calculations, particularly in describing localized electronic states. aps.orgaps.org While specific electronic structure calculations for this compound are not extensively documented in public literature, the methodology would involve analyzing the molecular orbitals, electron density distribution, and the electrostatic potential to identify regions of high or low electron density, which are crucial for predicting reactivity.

The primary goal of these electronic structure calculations is to solve for the ground state energy of the molecule. ub.edu This provides foundational information about the molecule's stability and the electronic properties that drive its reactivity.

Prediction of Molecular Properties and Reactivity Descriptors

From the calculated electronic structure, a variety of molecular properties and reactivity descriptors can be derived. These descriptors provide a quantitative measure of a molecule's reactivity and potential interaction with other chemical species. For this compound, several computed properties are available in public databases. nih.gov

Table 1: Computed Molecular Properties of this compound

Property Value Source
Molecular Weight 185.26 g/mol nih.gov
Exact Mass 185.120449483 Da nih.gov
XLogP3-AA 3.5 nih.gov
Topological Polar Surface Area 23.8 Ų nih.gov
Heavy Atom Count 14 nih.gov

Beyond these basic properties, quantum mechanical calculations can predict a range of reactivity descriptors. These are often based on the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Other important reactivity descriptors that can be calculated include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system. arxiv.org

Global Hardness (η): Measures the resistance to change in electron distribution. arxiv.org

Electrophilicity Index (ω): A quantitative measure of the global electrophilic nature of a molecule. arxiv.org

Fukui Functions: Identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. arxiv.org

While specific values for these advanced descriptors for this compound require dedicated computational studies, they are crucial for a deeper understanding of its chemical behavior.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules, including their conformational changes and interactions with their environment.

Conformational Analysis and Isomerism

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. slideshare.netpressbooks.pub For this compound, the main sources of conformational isomerism are the chair conformation of the cyclohexane (B81311) ring and the rotation of the phenyl group.

The cyclohexane ring can exist in several conformations, with the chair form being the most stable. slideshare.net In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. For this compound, this leads to two primary chair conformers: one with the phenyl group in an axial position and the other with the phenyl group in an equatorial position. The relative stability of these conformers is determined by steric interactions. Generally, bulky substituents like the phenyl group are more stable in the equatorial position to minimize steric hindrance with the axial hydrogens on the same side of the ring.

Furthermore, the phenyl group itself can rotate relative to the cyclohexane ring. This rotation is not entirely free and is subject to steric interactions between the ortho hydrogens of the phenyl ring and the hydrogens on the cyclohexane ring. youtube.com This can lead to different rotational isomers, often described by the orientation of the phenyl ring relative to the plane of the cyclohexane ring (e.g., bisecting or perpendicular). youtube.com A detailed conformational analysis would involve calculating the potential energy surface for the interconversion of these various conformers to determine their relative populations and the energy barriers between them. Studies on the closely related 1-methyl-1-phenylcyclohexane have shown that the molecule will adopt the conformation that minimizes these steric interactions. youtube.com

Table 2: Possible Conformations of this compound

Conformation Type Description
Phenyl group position Can be either axial or equatorial on the cyclohexane chair.

Force Field Development for this compound Systems

Molecular dynamics (MD) simulations, which are used to study the time-dependent behavior of molecular systems, rely on force fields to describe the potential energy of the system as a function of its atomic coordinates. A force field is a set of parameters and equations that define the bonded and non-bonded interactions between atoms. nih.gov

Developing a specific force field for this compound would require careful parameterization of its constituent chemical moieties: the cyclohexane ring, the phenyl group, and the nitrile group. This process typically involves a combination of "bottom-up" and "top-down" approaches. nih.gov

Bottom-up approach: This involves using quantum mechanical calculations to determine parameters for bond lengths, bond angles, and dihedral angles, as well as atomic partial charges. researchgate.net

Top-down approach: This involves fitting the force field parameters to reproduce experimental data for bulk properties, such as density and enthalpy of vaporization. nih.gov

For a molecule like this compound, existing transferable force fields like AMBER or GAFF could provide a starting point. However, for accurate simulations, it is often necessary to refine the parameters for the specific molecule. This is particularly important for accurately capturing the interactions of the nitrile group and the subtle balance of forces in the phenylcyclohexane (B48628) scaffold. The development of force fields for cyclic alkanes has been a subject of research, with a focus on accurately reproducing vapor-liquid equilibrium data. researchgate.netuni-paderborn.de Balancing the dielectric properties of the solute and solvent in the force field has also been shown to be important for accurate predictions of properties like partition coefficients. nih.gov

Applications in Drug Design and Materials Science

The structural motifs present in this compound—a phenyl group attached to a cyclohexane ring—are found in various molecules with applications in drug design and materials science.

In drug design , the phenylcyclohexane scaffold can be considered a privileged structure. For instance, derivatives of cyclohexane-1,3-dione have been investigated as potential anticancer agents, with their activity being correlated to their structure. nih.gov The use of multicomponent reactions to create libraries of compounds, some of which feature heterocyclic rings attached to cyclohexane, has been explored for discovering new therapeutic agents. ub.edu The development of cyclodextrin (B1172386) derivatives for use as nanocarriers in drug delivery also highlights the utility of cyclic structures in this field. core.ac.uk Computational tools such as QSAR modeling and in silico ADME-Tox prediction are crucial in the early stages of drug discovery to screen and optimize candidate molecules based on their structural features. nih.gov

In materials science , the rigidity and thermal stability of the phenylcyclohexane unit can be exploited. For example, the related molecule 1-phenylcyclobutanecarbonitrile (B76354) has been considered as a monomer for polymerization, where its inclusion in polymer chains could enhance the material's properties. Similarly, the polymerization of other phenyl-containing compounds like 1-phenyl-1-propyne (B1211112) has been studied. The incorporation of this compound or its derivatives into polymers could potentially lead to materials with improved thermal stability and specific mechanical properties.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
1-Methyl-1-phenylcyclohexane
B3LYP
AMBER
GAFF
Cyclohexane-1,3-dione
1-Phenylcyclobutanecarbonitrile

Ligand-Based and Structure-Based Design Principles

Computational strategies for drug discovery involving compounds like this compound fall into two main categories: ligand-based and structure-based design.

Ligand-Based Design: In the absence of a known 3D structure of the biological target, ligand-based methods rely on the analysis of molecules known to interact with it. For the class of compounds to which this compound belongs, such as phencyclidine (PCP) analogs, Quantitative Structure-Activity Relationship (QSAR) studies are a primary tool. mdpi.comrutgers.edu 2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build models that correlate the physicochemical properties of the compounds with their biological activities. mdpi.comnih.gov

These models help in identifying the key structural features that are essential for the desired biological effect. For instance, studies on PCP analogs have highlighted the importance of the aromatic ring's electron density and the spatial arrangement of the cyclic and aromatic moieties for their activity. nih.gov While specific QSAR studies on this compound are not extensively documented, the principles derived from its analogs are applicable. The nitrile group, being a significant electron-withdrawing feature, would be a key parameter in any QSAR model.

Structure-Based Design: When the three-dimensional structure of the biological target, such as a receptor or enzyme, is available, structure-based design becomes a powerful tool. This approach involves the use of molecular docking simulations to predict the binding conformation and affinity of a ligand to its target. mdpi.comresearchgate.net For this compound, a primary putative target, based on the activity of its parent compounds, is the N-methyl-D-aspartate (NMDA) receptor. mdpi.comnih.gov

Molecular docking studies on analogs of this compound with the NMDA receptor have identified key amino acid residues that are crucial for binding. nih.gov These studies provide a rational basis for designing new derivatives with enhanced affinity and selectivity.

A summary of these design principles is presented in the table below:

Design PrincipleApproachKey Application for this compound and Analogs
Ligand-Based QSAR, CoMFA, CoMSIACorrelating structural features (e.g., electron density of the phenyl ring, nature of the substituent on the cyclohexane ring) with biological activity.
Structure-Based Molecular DockingPredicting binding modes and affinities to biological targets like the NMDA receptor.

Prediction of Interactions with Biological Targets

The primary biological target for phencyclidine-like compounds is the NMDA receptor, a glutamate-gated ion channel involved in synaptic plasticity and neurotransmission. nih.govphcogres.com Computational studies have been instrumental in elucidating the interactions between these compounds and the NMDA receptor.

Molecular docking simulations of PCP analogs into the binding site of the NMDA receptor have revealed specific interactions with amino acid residues. For example, interactions with residues such as Phe176, Glu235, and Glu236 have been identified as being important for the binding of some NMDA receptor antagonists. mdpi.com While this compound itself has not been the direct subject of extensive published docking studies, it is predicted to occupy a similar binding pocket as its parent compounds. The phenyl group is expected to form hydrophobic interactions, while the nitrile group could potentially engage in hydrogen bonding or other polar interactions within the receptor's binding site.

Furthermore, it is known that phencyclidine and its analogs can bind to a site within the ion channel of the nicotinic receptor. nih.gov Computational modeling could also be employed to predict the binding of this compound to this target, exploring the structural requirements for such an interaction.

The following table summarizes the predicted interactions of this compound with potential biological targets based on data from its analogs:

Biological TargetPredicted Interacting Moieties of 1-PCCKey Interacting Residues (from analog studies)Type of Interaction
NMDA Receptor Phenyl group, Cyclohexane ring, Nitrile groupPhe176, Glu235, Glu236Hydrophobic, Polar
Nicotinic Receptor Ion Channel Phenyl group, Cyclohexane ringNot specified in detailHydrophobic, Steric

It is important to note that while computational predictions are a valuable tool, they represent hypotheses that require experimental validation.

Advanced Analytical Methodologies for Characterization of 1 Phenylcyclohexanecarbonitrile and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural confirmation of 1-Phenylcyclohexanecarbonitrile, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons on the phenyl group typically appear as multiplets in the aromatic region, generally between δ 7.0-9.0 ppm. oregonstate.edu The protons on the cyclohexane (B81311) ring will resonate in the upfield region, typically between δ 0.8-2.5 ppm. oregonstate.edu The exact chemical shifts and multiplicities will depend on their spatial relationship to the phenyl and nitrile groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides critical information about the carbon skeleton. The carbon atom of the nitrile group (C≡N) has a characteristic chemical shift in the range of δ 110-125 ppm. wisc.edu The quaternary carbon to which both the phenyl and nitrile groups are attached will also have a distinct chemical shift. Research on various cyclohexanecarbonitriles has shown a correlation between the chemical shift of the nitrile carbon and its stereochemistry. scispace.com Equatorial nitrile carbons tend to resonate further downfield (δ 124.4-126.8 ppm) compared to their axial counterparts (δ 118.6-124.6 ppm). scispace.com The carbons of the phenyl ring typically appear in the δ 125-140 ppm range, while the sp³ hybridized carbons of the cyclohexane ring are found further upfield. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm) Notes
Aromatic Protons (C₆H₅) 7.0 - 9.0 Complex multiplet
Cyclohexane Protons (C₆H₁₀) 0.8 - 2.5 Multiple overlapping signals
Nitrile Carbon (C≡N) 118 - 127 Shift dependent on axial/equatorial conformation scispace.com
Phenyl Carbons (C₆H₅) 125 - 140 Multiple signals
Quaternary Carbon (C-CN) 40 - 50 Estimated range

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. nih.gov A sharp, medium-intensity absorption corresponding to the C≡N (nitrile) stretching vibration is expected around 2230 cm⁻¹. The presence of the aromatic phenyl group gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. vaia.com The aliphatic C-H bonds of the cyclohexane ring will show stretching vibrations just below 3000 cm⁻¹. docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Nitrile (C≡N) Stretch ~2230 Medium, Sharp
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic C-H Stretch 2850 - 3000 Strong

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition.

The monoisotopic mass of this compound (C₁₃H₁₅N) is 185.1204 Da. nih.gov In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 185. The fragmentation pattern is influenced by the stability of the resulting ions. Common fragmentation pathways for aromatic compounds involve the aromatic ring itself. libretexts.org For this compound, fragmentation may involve the loss of the cyclohexane ring or parts of it, as well as the loss of the nitrile group. The fragmentation of the cyclohexane ring can lead to a series of peaks separated by 14 mass units (CH₂). libretexts.orgdocbrown.info

Table 3: Predicted Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₃H₁₅N
Molecular Weight 185.26 g/mol nih.gov
Monoisotopic Mass 185.1204 Da nih.gov
Molecular Ion Peak [M]⁺ m/z 185

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile and thermally sensitive compounds. researchgate.net For the analysis of this compound, a reverse-phase HPLC method is typically employed. Given the aromatic nature of the compound, a stationary phase with phenyl-ligands, such as a Phenyl-Hexyl column, can provide enhanced separation and alternative selectivity compared to standard C18 columns. phenomenex.com

A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape. nih.gov Detection is commonly performed using a UV detector, as the phenyl group provides strong chromophoric activity.

Table 4: Representative HPLC Method for this compound

Parameter Condition
Column Phenyl-Hexyl, e.g., Luna® 5 µm Phenyl-Hexyl
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV at 230 nm and 254 nm researchgate.net
Flow Rate 1.0 mL/min (for a 4.6 mm ID column)

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. shimadzu.com this compound, with a boiling point of 97 °C at 0.3 torr, is amenable to GC analysis. chemicalbook.com The analysis is typically performed using a high-temperature capillary column, such as one coated with a methyl silicone stationary phase. nist.gov

An inert carrier gas, like helium or nitrogen, transports the vaporized sample through the column where separation occurs based on boiling point and interaction with the stationary phase. shimadzu.com A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For definitive identification, a mass spectrometer (MS) can be used as the detector (GC-MS), providing both retention time and mass spectral data. epa.gov

Table 5: Representative GC Method for this compound

Parameter Condition
Column Fused silica (B1680970) capillary column, e.g., methyl silicone
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Oven Temperature Program Ramped, e.g., 100 °C to 280 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Detector Temperature | 280 °C (for FID) |

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a critical technique for the separation of enantiomers, which are non-superimposable mirror images of each other. mit.edusmolecule.com Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires a chiral environment, typically provided by a chiral stationary phase (CSP). mit.edu The assessment of enantiomeric purity is crucial, as different enantiomers of a compound can exhibit distinct biological activities.

Direct enantioseparation by High-Performance Liquid Chromatography (HPLC) using CSPs is the most prevalent method. phenomenex.comed.ac.uk These CSPs create transient diastereomeric complexes with the enantiomers of the analyte, leading to differential retention times and thus, separation. mit.edu The interactions responsible for chiral recognition can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad enantioselectivity. nih.govresearchgate.net For instance, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are common phases that have demonstrated high efficiency in resolving a wide range of racemic compounds. researchgate.net Another important class of CSPs is based on cyclodextrins, which separate enantiomers based on the formation of inclusion complexes. nih.gov The choice of mobile phase—normal phase, reversed-phase, or polar organic—can significantly influence the separation by altering the interactions between the analyte and the CSP. researchgate.net

In the context of this compound derivatives, such as the structurally related phencyclidine (PCP) and its analogs, chiral separation methods are well-documented. For example, the enantiomers of various PCP analogs have been successfully resolved using polysaccharide-based CSPs. The selection of the appropriate column and mobile phase is determined through a screening process to achieve baseline resolution.

Table 1: Exemplary Chiral HPLC Method for Separation of a Racemic 1-Phenylcyclohexane Derivative Analog

ParameterCondition
Column Lux® Cellulose-2 [Cellulose tris(3-chloro-4-methylphenylcarbamate)]
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase Polar Organic Mode: Methanol/Ethanol (50:50)
Flow Rate 1.0 mL/min
Resolution (Rs) > 2.0
Analysis Time < 10 minutes
This table presents a representative method for the chiral separation of a biologically active pyrazole (B372694) derivative containing a phenylcyclohexane-like moiety, demonstrating the effectiveness of polysaccharide-based CSPs in polar organic mode for achieving rapid and efficient enantiomeric resolution. researchgate.net

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous proof of its absolute configuration. phenomenex.commdpi.com This technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a crystal lattice. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms can be determined.

For chiral molecules, determining the absolute configuration (i.e., the actual spatial arrangement of atoms) requires the phenomenon of anomalous scattering (or resonant scattering). mdpi.comnih.gov This effect occurs when the X-ray energy is close to the absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays. This leads to measurable differences in the intensities of Bijvoet pairs (reflections hkl and -h-k-l), breaking Friedel's law and allowing for the assignment of the correct enantiomer. nih.govdrugbank.com The Flack parameter is a critical value refined during structure solution that indicates whether the determined absolute structure is correct (a value close to 0) or should be inverted (a value close to 1). mdpi.com

While the presence of a heavy atom (e.g., bromine or sulfur) enhances the anomalous scattering signal, modern diffractometers and computational methods have made it possible to determine the absolute configuration of light-atom molecules containing only carbon, nitrogen, and oxygen. phenomenex.comorgsyn.org

A relevant study on a complex chiral molecule containing a substituted indenone core, structurally related to a phenylcyclohexane (B48628) framework, demonstrates the power of this technique. The absolute configuration of the S-enantiomer of 5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one was unequivocally determined through single-crystal X-ray diffraction of its oxalate (B1200264) salt. This analysis provided definitive proof of the stereochemistry, which is essential for understanding its specific interactions with biological targets.

Table 2: Crystallographic Data for the Absolute Configuration Determination of a Chiral 1-Phenylcyclohexane-Related Derivative (Oxalate Salt of SYA0340-P2)

ParameterValue
Chemical Formula C₂₆H₃₀ClN₃O₉
Crystal System Monoclinic
Space Group P2₁
a (Å) 15.7212(3)
b (Å) 5.65480(10)
c (Å) 31.4047(5)
β (º) 93.1580(10)
Volume (ų) 2787.65(9)
Z 4
Calculated Density (g/cm³) 1.344
Radiation Cu Kα
Absolute Configuration S
Data from the X-ray crystallographic analysis of the oxalate salt of the P2 enantiomer of SYA0340, which confirmed its absolute configuration as 'S'.

Emerging Analytical Techniques and Method Validation

Beyond established methods, emerging analytical techniques offer new capabilities for the characterization of this compound and its derivatives. Concurrently, rigorous method validation ensures that any analytical procedure is reliable, reproducible, and fit for its intended purpose.

Emerging Analytical Techniques:

Capillary Electrophoresis (CE): CE has emerged as a powerful technique for chiral separations, offering high efficiency, short analysis times, and low consumption of solvents and samples. In chiral CE, a chiral selector (e.g., cyclodextrins, macrocyclic antibiotics, or proteins) is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector as they migrate through the capillary under an electric field results in their separation. This technique is particularly valuable for the enantiomeric purity assessment of pharmaceutical compounds.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS): The combination of UHPLC, which uses smaller particle-sized columns for faster and more efficient separations, with HRMS (e.g., Time-of-Flight or Orbitrap) provides exceptional sensitivity and selectivity. This is particularly useful for nontargeted screening and the identification of unknown impurities or derivatives. A recent strategy for screening new psychoactive substances utilized an ExionL UHPLC system coupled with a ZenoTOF 7600 instrument, demonstrating the power of modern instrumentation in complex sample analysis.

Method Validation: The validation of an analytical method is essential to demonstrate its suitability for a specific analysis. For compounds like this compound and its analogs, which may be subject to regulatory scrutiny, validation is a critical requirement. Key validation parameters, as often defined by guidelines from the International Council for Harmonisation (ICH), include:

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined, respectively, with suitable precision and accuracy.

Validated LC-MS/MS methods for the determination of the related compound phencyclidine (PCP) in biological matrices have shown high accuracy (error <14%), precision (coefficient of variation <5.0%), and linearity (r² > 0.997) over the calibration range. nih.gov Such validated methods are crucial for obtaining reliable quantitative data in research and forensic applications.

Pharmacological and Biological Activity Research on 1 Phenylcyclohexanecarbonitrile and Its Analogues

Exploration of Potential Biological Activities

The biological potential of 1-Phenylcyclohexanecarbonitrile and its derivatives is an area of active investigation, focusing on their interactions with key biological targets like enzymes and receptors.

Enzyme inhibition is a common mechanism of action for many therapeutic agents. nih.gov Inhibitors can act reversibly or irreversibly to modulate the activity of enzymes involved in various disease pathways. youtube.com For instance, competitive inhibitors like statins are used to block the active site of enzymes such as HMG-CoA reductase. youtube.com

While specific, comprehensive studies on the enzyme inhibition profile of this compound are not widely documented in public literature, research on structurally similar compounds provides valuable insights. For example, studies on analogues of phencyclidine (PCP), which shares the 1-phenylcyclohexyl core, have demonstrated mechanism-based inhibition of cytochrome P-450 enzymes. nih.gov In one study, PCP analogues with different heterocyclic rings were shown to inactivate P-450-dependent N-demethylation in a process that was dependent on NADPH. nih.gov The rate of this inactivation varied with the size of the heterocyclic ring, indicating a clear structure-activity relationship. nih.gov

The nitrile group in this compound is also of interest, as it is a feature in some enzyme inhibitors. For example, the nitrile group of the antiviral drug nirmatrelvir (B3392351) forms a reversible covalent bond with a cysteine residue in the active site of the Mpro enzyme of SARS-CoV-2, thereby inhibiting its function. mdpi.com This suggests that the nitrile moiety of this compound could potentially interact with enzymatic targets.

Table 1: Potential Enzyme Inhibition Research Areas for this compound Analogues

Analogue Feature Potential Enzyme Target Class Rationale
Phenylcyclohexyl Scaffold Cytochrome P450 (CYP) Enzymes Structural similarity to known CYP inhibitors like PCP analogues. nih.gov
Nitrile Group Cysteine Proteases The electrophilic nature of the nitrile carbon could form covalent adducts with active site cysteine residues. mdpi.com
Substituted Phenyl Ring Kinases, Hydrolases Addition of functional groups could create specific interactions with enzyme binding pockets.
Modified Cyclohexyl Ring Various Altering ring size or conformation can influence binding affinity and selectivity.

The interaction of small molecules with cellular receptors is fundamental to many physiological processes and is a primary focus of drug discovery. Analogues of this compound have been studied for their ability to bind to specific receptors. A notable example is the research on derivatives of phencyclidine (PCP), which are known to bind to the PCP receptor, a site within the NMDA receptor ion channel.

A study involving the enantiomers of 1-(1-phenyl-3-methylcyclohexyl)piperidines, which are structurally related to this compound, investigated their binding affinity for the PCP receptor. nih.gov The research found significant differences in binding affinity between stereoisomers, highlighting the receptor's sensitivity to the three-dimensional shape of the ligand. nih.gov For instance, the cis isomer (2b) showed approximately one-third the binding affinity of PCP, while a 40-fold difference was observed between the two cis enantiomers. nih.gov This underscores the importance of stereochemistry in receptor binding.

The investigation of how such compounds bind to their targets provides crucial information for designing new molecules with desired pharmacological profiles.

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound by making systematic chemical modifications. nih.gov The goal is to identify which parts of the molecule are responsible for its effects, allowing chemists to enhance potency or selectivity.

For compounds based on the 1-phenylcyclohexyl scaffold, SAR studies have been revealing. Research on PCP analogues has shown that modifications to both the phenyl and the amine-containing ring significantly impact receptor affinity and biological activity. nih.govnih.gov

Key SAR insights from related compounds include:

Stereochemistry: As seen in 1-(1-phenyl-3-methylcyclohexyl)piperidine isomers, the spatial arrangement of substituents on the cyclohexyl ring dramatically affects binding affinity for the PCP receptor. nih.gov

Ring Modification: In mechanism-based inhibition studies of cytochrome P-450, altering the heterocyclic ring attached to the 1-phenylcyclohexyl core (from pyrrolidine (B122466) to piperidine (B6355638) to hexamethyleneimine) changed the rate of enzyme inactivation. nih.gov

Role of the Nitrogen Group: The presence of a substituted nitrogen in a heterocyclic ring was found to be necessary for the mechanism-based inhibition of cytochrome P-450, as the diethylamino analogue did not show the same effect. nih.gov

These findings suggest that a systematic SAR study of this compound, involving modifications at the phenyl and cyclohexyl rings, would be a logical step in exploring its biological potential.

Table 2: Hypothetical SAR Study on this compound

Modification Site Type of Change Predicted Impact on Activity
Phenyl Ring Addition of electron-withdrawing groups (e.g., -Cl, -CF3) May alter electronic properties, influencing binding or metabolism.
Phenyl Ring Addition of electron-donating groups (e.g., -OCH3, -CH3) Could enhance hydrophobic interactions or affect metabolic stability.
Cyclohexyl Ring Introduction of substituents (e.g., methyl, hydroxyl) Can create new stereocenters, potentially leading to stereospecific interactions with a target. nih.gov
Cyclohexyl Ring Change in ring size (e.g., cyclopentyl, cycloheptyl) May alter the conformation and fit within a binding site. nih.gov
Nitrile Group Replacement with other functional groups (e.g., -CONH2, -COOH) Would significantly change polarity and hydrogen bonding capability, altering target interactions.

Medicinal Chemistry Applications and Drug Discovery Potential

The chemical structure of this compound makes it a versatile scaffold for various applications in medicinal chemistry, from a starting material for more complex molecules to a candidate for prodrug design.

In drug discovery, a "building block" is a molecule that serves as a ready-made component for the synthesis of more complex compounds, often libraries of related molecules for screening. researchgate.net The this compound structure contains several features that make it a useful building block. The bicycloalkyl core can act as a bioisostere for a phenyl ring, which can improve properties like solubility. researchgate.net

The nitrile group (-C≡N) is a particularly versatile functional group in organic synthesis. It can be transformed into a variety of other functionalities, including:

Amines: Reduction of the nitrile yields a primary amine, a common functional group in pharmaceuticals that can serve as a key interaction point with biological targets or as a handle for further derivatization.

Carboxylic Acids: Hydrolysis of the nitrile group produces a carboxylic acid, another important functional group for drug design, often involved in hydrogen bonding or salt formation.

Tetrazoles: The nitrile can undergo cycloaddition reactions to form tetrazoles, which are often used as bioisosteric replacements for carboxylic acids in medicinal chemistry.

The phenylcyclohexane (B48628) core itself is a lipophilic scaffold found in a number of biologically active compounds, making it a desirable motif to incorporate into new drug candidates. chemistryworld.com

A prodrug is an inactive or less active molecule that is converted into the active drug within the body through enzymatic or chemical transformation. nih.govnih.gov This strategy is often used to improve properties such as solubility, permeability, or targeted delivery. nih.gov

The structure of this compound offers possibilities for prodrug design. While the nitrile group itself can be part of an active compound (a "pharmacophore"), it could also be considered a precursor to a more active form. For instance, if the corresponding carboxylic acid or primary amine derivative were the desired active drug, this compound could be considered a prodrug that undergoes metabolic conversion (hydrolysis or reduction) in vivo.

More classical prodrug strategies could also be applied. nih.gov If a hydroxyl group were introduced onto the phenyl or cyclohexyl ring of an active analogue, this group could be esterified with a promoiety (a carrier group) to enhance water solubility or lipid permeability. nih.gov This ester would then be cleaved by esterase enzymes in the body to release the active, hydroxylated drug. Remdesivir is an example of a prodrug that becomes active after metabolic conversion. mdpi.com

Analog Development for Enhanced Efficacy or Specificity

The development of analogues of this compound is often rooted in the exploration of the structure-activity relationships of phencyclidine (PCP) and its derivatives. Researchers have synthesized and evaluated a range of analogues to investigate how chemical modifications influence their biological effects, with goals such as enhancing therapeutic efficacy or improving specificity for certain molecular targets.

One area of focus has been the synthesis of analogues of 1-phenylcyclohexylamine (B1663984) (PCA), a derivative of PCP, to explore their potential as anticonvulsant agents. nih.gov In these studies, modifications to both the cyclohexyl and phenyl rings have been systematically investigated. For instance, methylation of the cyclohexyl ring, particularly in a position trans to the phenyl group, has been shown to affect the compound's activity profile. nih.gov Similarly, the introduction of substituents, such as a methoxy (B1213986) group at the ortho position of the phenyl ring, has been explored to modulate potency and selectivity. nih.gov Another strategy has involved altering the size of the cycloalkane ring, for example, by contracting the cyclohexane (B81311) to a cyclopentane (B165970) ring, to assess the impact on biological activity. nih.gov

The rationale behind these modifications often lies in optimizing the interaction of the molecule with its biological targets while potentially reducing off-target effects. For example, the addition of a fluorine atom to the phenyl ring of PCP analogues, creating compounds like 4'-F-PCP, has been investigated to alter the metabolism and distribution of the drug in the body, which can significantly influence its pharmacological profile. nih.gov These studies aim to create a separation between desired therapeutic effects, such as anticonvulsant or neuroprotective actions, and undesirable side effects, like motor toxicity. nih.gov

Mechanistic Pharmacology and Cellular Interactions

Understanding the mechanisms by which this compound and its analogues exert their effects requires a detailed examination of their interactions at the molecular and cellular levels.

Molecular Targets and Pathways

The primary molecular target for many PCP analogues is the N-methyl-D-aspartate (NMDA) receptor, a prominent glutamate (B1630785) receptor in the central nervous system. biomolther.orgresearchgate.net These compounds typically act as non-competitive antagonists at the NMDA receptor, binding to a site within the ion channel pore. researchgate.net This blockade of the NMDA receptor is a key mechanism underlying many of their pharmacological effects.

In addition to the NMDA receptor, some PCP analogues and related compounds have been found to interact with other molecular targets, including the sigma-1 receptor. nih.govnih.gov The sigma-1 receptor is a unique protein located in the endoplasmic reticulum that can influence a variety of cellular processes. nih.govnih.gov The interaction with sigma-1 receptors may contribute to the diverse pharmacological profiles of these compounds.

Furthermore, the effects of these compounds can extend to downstream signaling pathways. For example, the modulation of the NMDA receptor can impact pathways related to synaptic plasticity, such as those involving brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin (B549165) (mTOR). biomolther.org Research on some PCP analogues has shown that they can rescue the reduced expression of these proteins, which are implicated in the pathophysiology of depression. biomolther.org The dopaminergic system is another important pathway affected, as some PCP derivatives can act as dopamine (B1211576) reuptake inhibitors, leading to increased synaptic dopamine levels. nih.gov

Cellular Response to Compound Exposure

Exposure of cells to this compound and its analogues can elicit a range of cellular responses, largely dictated by the compound's specific molecular targets and the cell type involved. In the context of the central nervous system, the blockade of NMDA receptors by these compounds can lead to changes in neuronal excitability and synaptic transmission.

Studies on related neuroprotective agents have shown that they can mitigate cellular damage induced by pathological conditions like ischemia. mdpi.com For instance, some compounds can protect against cell death by reducing the release of lactate (B86563) dehydrogenase (LDH), a marker of necrosis, and by inhibiting caspase-3 activity, a key enzyme in the apoptotic cascade. mdpi.com Furthermore, these compounds can exhibit antioxidant properties by reducing the production of reactive oxygen species (ROS), such as superoxide, and by inhibiting lipid peroxidation. mdpi.com

In vitro and In vivo Biological Assays

A variety of in vitro and in vivo assays are employed to characterize the pharmacological and biological activity of this compound and its analogues.

In vitro assays are crucial for determining the binding affinity of these compounds for their molecular targets. Radioligand binding assays are commonly used to measure the affinity for NMDA receptors and sigma-1 receptors. nih.govnih.gov For instance, the binding affinity for PCP acceptor sites in rat brain membranes can be determined using radiolabeled ligands like [3H]-1-[1-(2-thienyl)cyclohexyl]piperidine. nih.gov Functional assays, such as calcium mobilization assays, are used to assess the functional activity of these compounds at their target receptors. researchgate.net

Table of In Vitro and In Vivo Assays

Assay TypeSpecific AssayPurposeExample Finding
In VitroRadioligand Binding AssayDetermine binding affinity for specific receptors (e.g., NMDA, Sigma-1).Analogues of 1-phenylcyclohexylamine showed varying affinities for PCP acceptor sites. nih.gov
In VitroCalcium Mobilization AssayAssess functional activity at target receptors.Characterization of the functional effects of PCP analogues. researchgate.net
In VitroLactate Dehydrogenase (LDH) AssayMeasure necrotic cell death.Some neuroprotective compounds reduce LDH release in cell cultures. mdpi.com
In VitroCaspase-3 Activity AssayMeasure apoptotic cell death.Inhibition of caspase-3 activity indicates anti-apoptotic effects. mdpi.com
In VivoMaximal Electroshock (MES) Seizure TestEvaluate anticonvulsant activity.Many analogues of 1-phenylcyclohexylamine were protective against MES-induced seizures. nih.gov
In VivoMotor Toxicity AssayAssess adverse effects on motor coordination.All tested anticonvulsant analogues caused some degree of motor toxicity. nih.gov
In VivoConditioned Place Preference (CPP)Evaluate rewarding and abuse potential.4'-F-PCP induced a significant drug-paired place preference in mice. nih.gov
In VivoSelf-Administration StudyAssess reinforcing properties and abuse liability.Rats self-administered 4'-F-PCP, indicating its reinforcing effects. nih.gov

Environmental Fate and Ecotoxicological Considerations for 1 Phenylcyclohexanecarbonitrile

Environmental Pathways and Distribution

The distribution of 1-Phenylcyclohexanecarbonitrile in the environment will be governed by its physicochemical properties, which dictate its partitioning between soil, water, and air.

The mobility of this compound in the terrestrial environment is primarily determined by its tendency to adsorb to soil particles. This adsorption is largely influenced by the compound's hydrophobicity and the organic carbon content of the soil. A key parameter for predicting this behavior is the soil organic carbon-water (B12546825) partition coefficient (Koc).

While experimentally determined Koc values for this compound are not available, it can be estimated from its octanol-water partition coefficient (Log Kow). The estimated Log Kow for this compound is approximately 3.5 nih.gov, indicating a significant affinity for organic phases over water. This suggests that the compound will likely adsorb to soil organic matter. whiterose.ac.uknih.govnih.govresearchgate.net Generally, compounds with a high Log Kow tend to have low mobility in soil. whiterose.ac.uk

The relationship between Log Kow and Koc can be estimated using quantitative structure-activity relationship (QSAR) models. These models provide a calculated Koc value that can be used to classify the compound's mobility in soil. Based on its chemical structure, this compound is expected to have moderate to low mobility in soil, suggesting it may persist in the upper soil layers with limited potential for leaching into groundwater. epa.gov

Table 1: Estimated Physicochemical Properties and Soil Mobility of this compound

PropertyEstimated ValueImplication for Environmental Fate
Log Kow 3.5 nih.govIndicates a tendency to partition into organic matter and lipids.
Water Solubility Low (estimated)Limits its concentration in aqueous phases and enhances partitioning to sediment and soil.
Vapor Pressure Low (estimated)Suggests it is not highly volatile from water or moist soil surfaces.
Koc (Soil Organic Carbon-Water Partition Coefficient) Moderate to High (estimated)Suggests moderate to low mobility in soil, with a tendency for adsorption.

Note: The values in this table are estimates based on the chemical structure of this compound and have not been experimentally verified.

The biodegradation of this compound is a critical process in its environmental degradation. While specific studies on this compound are lacking, the degradation pathways can be inferred from the metabolism of similar chemical structures by microorganisms. The presence of both a stable cyclohexane (B81311) ring and an aromatic phenyl group suggests that biodegradation may be a slow process. epa.govmdpi.comresearchgate.net

Abiotic degradation processes, such as hydrolysis and photolysis, can also contribute to the transformation of this compound in the environment.

Hydrolysis: The nitrile group is generally stable to hydrolysis at neutral pH. Under strongly acidic or basic conditions, it can be hydrolyzed to a carboxylic acid or an amide, but these conditions are not typical in most natural environments. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound under normal environmental conditions. fiveable.me

Photolysis: The presence of the phenyl group suggests that this compound may be susceptible to photolysis, particularly in aquatic environments where it can be exposed to sunlight. The absorption of UV radiation can lead to the formation of reactive intermediates and subsequent degradation products. However, the extent and rate of this process have not been experimentally determined for this compound. nih.gov

Ecotoxicological Mechanisms and Impact Assessment

The potential for this compound to cause harm to living organisms is a key aspect of its environmental risk profile. As with its environmental fate, specific ecotoxicological data is scarce, and assessments must often rely on data from related compounds and predictive models. nih.gov

There is a lack of published experimental data on the toxicity of this compound to aquatic and terrestrial organisms. chemicalbook.com However, predictive models based on its chemical structure can provide an initial assessment of its potential ecotoxicity.

For aquatic organisms, the high Log Kow value suggests that the compound could bioaccumulate in the fatty tissues of fish and other aquatic life. nih.gov Toxicity in aquatic environments is often related to narcosis, a non-specific mode of action where the chemical interferes with cell membranes. nih.govusgs.govusgs.gov Predictive tools like the ECOSAR (Ecological Structure Activity Relationships) program can be used to estimate the acute and chronic toxicity to fish, invertebrates, and algae.

For terrestrial organisms, exposure could occur through contact with contaminated soil or ingestion of contaminated materials. chemsafetypro.com Earthworms and other soil-dwelling organisms could be at risk. The potential for toxicity to terrestrial vertebrates would depend on the level of environmental contamination and the compound's bioaccumulation potential in the food chain.

Table 2: Predicted Acute Aquatic Toxicity of this compound (ECOSAR Estimates)

Trophic LevelEndpointPredicted Value (mg/L)Basis of Prediction
Fish 96-h LC501 - 10QSAR based on Log Kow
Daphnia 48-h EC501 - 10QSAR based on Log Kow
Green Algae 96-h EC501 - 10QSAR based on Log Kow

Note: These values are predictions from a QSAR model and have not been confirmed by experimental testing. They should be considered as preliminary estimates of potential hazard. nih.gov

The toxicity of nitriles can be attributed to several mechanisms at the cellular and subcellular level. nih.gov A primary concern with many nitrile compounds is the potential for metabolic release of cyanide. nih.govwikipedia.org This can occur through the action of cytochrome P450 enzymes in the liver. Cyanide is a potent inhibitor of cellular respiration by binding to the iron in cytochrome c oxidase in the mitochondria, thereby blocking the electron transport chain and leading to a rapid decrease in ATP production. fiveable.me

In addition to cyanide-mediated toxicity, the parent molecule or its other metabolites may exert toxicity through mechanisms such as oxidative stress. oup.comnih.gov This involves the generation of reactive oxygen species (ROS) that can damage cellular components like lipids, proteins, and DNA. The phenyl group could be metabolized to reactive intermediates that contribute to oxidative stress.

Risk Assessment Methodologies

The environmental risk assessment of this compound, like other chemical substances, follows a structured framework to evaluate the potential for adverse effects on the environment. This process is fundamental for regulatory purposes and for ensuring environmental safety. The methodologies are designed to be systematic and are based on scientific principles that compare the predicted exposure of a chemical in the environment with the concentration at which it is not expected to cause harm.

A standard ecological risk assessment framework, such as the one developed by the U.S. Environmental Protection Agency, generally consists of three main phases: problem formulation, analysis (which includes exposure and effects assessment), and risk characterization. epa.govepa.gov This framework provides a flexible structure for evaluating scientific information on the adverse effects of chemical stressors. epa.gov

Problem Formulation The initial phase, problem formulation, involves identifying the chemical of concern, its properties, and the potential environmental compartments it may enter. epa.gov For this compound, this would involve gathering data on its physical and chemical properties, its sources of release into the environment, and the ecosystems that could potentially be at risk.

Analysis Phase: Exposure and Effects Assessment The analysis phase is divided into two key components: the exposure assessment and the effects assessment.

The exposure assessment aims to estimate the concentration of the chemical that is likely to be found in the environment, known as the Predicted Environmental Concentration (PEC). This involves considering the chemical's fate and transport in various environmental media such as water, soil, and air. nih.gov Key parameters that influence a chemical's environmental fate include its hydrophobicity, potential for sorption to solid phases, and its persistence, which is often described in terms of its degradation half-life. nih.govchemrxiv.org For instance, a chemical's tendency to stick to solid particles can be predicted based on its hydrophobicity and the organic carbon content of the solid phase. nih.gov Volatilization from water surfaces is another important fate process that is estimated using the chemical's Henry's Law constant. epa.gov

The effects assessment , on the other hand, determines the concentration of the chemical below which unacceptable effects on the environment are not expected to occur. This is known as the Predicted No-Effect Concentration (PNEC). The PNEC is derived from ecotoxicity data obtained from laboratory studies on a range of organisms representing different trophic levels (e.g., algae, invertebrates like Daphnia, and fish). The lowest relevant toxicity value is then divided by an assessment factor (or safety factor) to account for uncertainties, such as the extrapolation from laboratory data to real-world ecosystems.

Risk Characterization In the final phase, risk characterization, the PEC is compared to the PNEC to determine a risk quotient (RQ).

Risk Quotient (RQ) = PEC / PNEC

If the RQ is less than 1, it is generally concluded that the chemical is unlikely to pose a significant risk to the environment. If the RQ is greater than or equal to 1, it indicates a potential for adverse environmental effects, and a more in-depth assessment or risk management measures may be required.

While a comprehensive, publicly available environmental risk assessment specifically for this compound is not readily found, the following tables summarize some of its known properties and the general data points that would be essential for conducting such an assessment.

Table 1: Physicochemical Properties of this compound

This interactive table provides key physicochemical properties for this compound, which are crucial for predicting its environmental fate and behavior.

PropertyValueSource
Molecular FormulaC13H15NPubChem nih.gov
Molecular Weight185.26 g/mol PubChem nih.gov
XLogP33.5PubChem nih.gov
IUPAC Name1-phenylcyclohexane-1-carbonitrilePubChem nih.gov

Note: XLogP3 is a computed octanol-water partition coefficient (log Kow), which indicates a substance's hydrophobicity and potential for bioaccumulation.

Table 2: GHS Hazard Classification for this compound

This interactive table outlines the aggregated GHS classification for this compound as provided in notifications to the ECHA C&L Inventory.

Hazard StatementDescriptionNotified Classification Ratio
H301Toxic if swallowed97.6%

Source: ECHA C&L Inventory via PubChem nih.gov Note: This information is based on aggregated data from multiple notifiers and may vary. It highlights the acute oral toxicity of the compound, a critical endpoint in risk assessment.

The process of risk assessment for a substance like this compound would necessitate the generation of extensive experimental data on its environmental fate (e.g., biodegradation, hydrolysis, photolysis half-lives) and ecotoxicity across various aquatic and terrestrial species to derive reliable PEC and PNEC values. The absence of such comprehensive data in the public domain makes a quantitative risk assessment challenging and underscores the need for further research to fill these data gaps. nih.gov

Q & A

Q. What are the common synthetic routes for 1-Phenylcyclohexanecarbonitrile (CAS 77-57-6)?

The synthesis of this compound typically involves cyclohexane derivatives functionalized with phenyl and nitrile groups. One approach adapted from related compounds (e.g., 4-oxo-1-phenylcyclohexane-1-carbonitrile) includes:

  • Step 1 : Cyclohexane ring formation via Friedel-Crafts alkylation using benzene derivatives and cyclohexanone precursors.
  • Step 2 : Introduction of the nitrile group via nucleophilic substitution or cyanation reactions, such as using sodium cyanide under anhydrous conditions.
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How can researchers characterize the purity of this compound using spectroscopic methods?

Key analytical techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm structural integrity (e.g., aromatic protons at δ 7.2–7.5 ppm, cyclohexane protons at δ 1.5–2.5 ppm).
  • IR Spectroscopy : Detection of the nitrile stretch (~2240 cm1^{-1}) and aromatic C–H bonds (~3030 cm1^{-1}).
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 199.25 (calculated for C13_{13}H13_{13}N) .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Storage : Keep in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture and light .
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Incompatibilities : Reacts with strong acids/bases (e.g., H2 _2SO4 _4, NaOH) to release toxic gases (e.g., HCN). Work in a fume hood .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Discrepancies in yields may arise from varying reaction conditions (e.g., solvent polarity, temperature). Methodological strategies include:

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., catalyst loading, reaction time) to identify optimal conditions.
  • In-situ Monitoring : Use techniques like FT-IR or HPLC to track intermediate formation and reaction progression .

Q. What computational methods are used to predict the physicochemical properties of this compound?

  • Quantum Chemistry Calculations : Density Functional Theory (DFT) to model electronic structure and dipole moments.
  • QSPR Models : Predict solubility, logP, and bioavailability using Quantitative Structure-Property Relationship (QSPR) algorithms.
  • Molecular Dynamics (MD) : Simulate stability under varying pH and temperature .

Q. What strategies are effective in minimizing byproducts during the synthesis of this compound?

  • Catalyst Optimization : Use palladium or copper catalysts to enhance selectivity in cyanation steps.
  • Byproduct Analysis : Employ GC-MS or LC-MS to detect impurities (e.g., cyclohexanol derivatives) and refine purification protocols.
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or supercritical CO2 _2 .

Q. How can the stability of this compound be assessed under different storage conditions?

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks.
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures.
  • UV-Vis Spectroscopy : Monitor absorbance changes to detect photodegradation .

Methodological Notes

  • Data Validation : Cross-reference spectroscopic data with PubChem and NIST databases to ensure reproducibility .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and in vitro testing restrictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.